MDA-19 N-(5-hydroxyhexyl) metabolite is an analytical reference standard that shares structural similarities with known synthetic cannabinoids. This compound is recognized as a potential metabolite of MDA-19, which itself is derived from the metabolism of other synthetic cannabinoids such as JWH-018. The significance of MDA-19 N-(5-hydroxyhexyl) metabolite lies in its applications in research, particularly in the fields of chemistry, biology, and forensic science .
MDA-19 N-(5-hydroxyhexyl) metabolite is primarily synthesized in research laboratories and is not widely available through industrial production methods. It serves as a reference standard for various analytical techniques, including mass spectrometry, to identify and quantify synthetic cannabinoids in biological samples . The compound is classified as a synthetic cannabinoid metabolite, which positions it within a larger group of compounds that interact with cannabinoid receptors in the body.
The synthesis of MDA-19 N-(5-hydroxyhexyl) metabolite involves several key steps:
Due to its nature as an analytical standard, specific industrial synthesis methods are less documented, emphasizing its relevance primarily in academic and research settings.
MDA-19 N-(5-hydroxyhexyl) metabolite has the following molecular characteristics:
The structure features a hydroxyl group that is crucial for its biochemical interactions.
MDA-19 N-(5-hydroxyhexyl) metabolite can participate in several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Controlled temperature and pH are essential for achieving the desired products .
MDA-19 N-(5-hydroxyhexyl) metabolite exerts its biological effects primarily through interaction with cannabinoid receptors, particularly cannabinoid receptor 2 (CB2). This interaction has been associated with inducing apoptosis and inhibiting the proliferation of cancer cells by disrupting the AKT signaling pathway. This mechanism highlights its potential therapeutic applications in oncology .
MDA-19 N-(5-hydroxyhexyl) metabolite is characterized as a crystalline solid. Its stability is maintained when stored at temperatures around -20°C .
The compound possesses notable chemical properties due to its functional groups:
These properties make it suitable for various analytical applications.
MDA-19 N-(5-hydroxyhexyl) metabolite finds utility across several scientific domains:
This compound represents an important tool for researchers studying synthetic cannabinoids and their metabolites, facilitating advancements in both analytical chemistry and pharmacology.
MDA-19, systematically designated as N-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide, is a synthetic cannabinoid receptor agonist distinguished by its high selectivity for the human cannabinoid receptor type 2 (CB₂). Initial research identified MDA-19 as a potent ligand with a binding affinity (Kᵢ) of 43.3 ± 10.3 nM for human CB₂ receptors, compared to 162.4 ± 7.6 nM for human cannabinoid receptor type 1 (CB₁) receptors [1] [8]. This selectivity underpins its therapeutic potential for conditions involving neuroinflammation and pain, as CB₂ activation modulates immune responses without eliciting CB₁-mediated psychoactive effects. Preclinical studies demonstrate that MDA-19 reverses tactile allodynia in rodent models of neuropathic pain through CB₂-specific mechanisms, as evidenced by the absence of antiallodynic effects in CB₂ knockout mice [1] [8].
A critical pharmacological nuance is the species-dependent functional activity of MDA-19. While it acts as an agonist at human CB₁ and CB₂ receptors, it exhibits inverse agonism at rat CB₂ receptors. This divergence, attributed to receptor structural variations, complicates extrapolation of rodent data to humans and underscores the need for human-relevant metabolic studies [1] [8].
Table 1: Receptor Binding Affinity (Kᵢ) and Functional Activity of MDA-19
Receptor Type | Human Kᵢ (nM) | Rat Kᵢ (nM) | Functional Activity in Humans | Functional Activity in Rats |
---|---|---|---|---|
CB₂ | 43.3 ± 10.3 | 16.3 ± 2.1 | Agonist | Inverse Agonist |
CB₁ | 162.4 ± 7.6 | 1130 ± 574 | Agonist | Agonist |
The metabolism of synthetic cannabinoids like MDA-19 primarily occurs via hepatic cytochrome P450 (CYP) enzymes, yielding hydroxylated, dealkylated, and carboxylated derivatives. The N-(5-hydroxyhexyl) metabolite arises from ω-hydroxylation of the terminal carbon in MDA-19’s hexyl tail chain, a reaction catalyzed predominantly by CYP3A4 and CYP2B6 isoforms [1] [5]. This metabolic pathway parallels the biotransformation observed in other synthetic cannabinoids, such as the N-(5-hydroxypentyl) metabolite of JWH-018, where ω- and ω-1 hydroxylations are major Phase I reactions [5].
The N-(5-hydroxyhexyl) metabolite retains structural features critical for receptor interaction, including the indole-2-oxo scaffold and hydrazone linkage. While direct binding data for this specific metabolite is limited, studies on analogous hydroxy metabolites of related cannabinoids suggest potential residual CB₂ affinity. For example, hydroxylated metabolites of JWH-018 exhibit reduced but detectable affinity for CB₁ and CB₂ receptors, acting as partial agonists or antagonists [5]. This implies that the N-(5-hydroxyhexyl) metabolite may contribute to the overall pharmacological profile of MDA-19, particularly in chronic exposure scenarios.
Table 2: Phase I Metabolic Pathways of MDA-19 and Key Enzymes
Metabolite | Biotransformation Reaction | Primary CYP Isoforms | Structural Implications |
---|---|---|---|
N-(5-hydroxyhexyl) | ω-Hydroxylation of hexyl chain | CYP3A4, CYP2B6 | Potential residual CB₂ affinity |
N-dealkylated | Cleavage of hexyl chain | CYP1A2, CYP2C19 | Loss of cannabinoid receptor affinity |
Carboxy metabolites | Oxidation of hydroxyl groups | Alcohol dehydrogenase | Enhanced hydrophilicity for excretion |
Phase II metabolism further conjugates the N-(5-hydroxyhexyl) metabolite with glucuronic acid via UDP-glucuronosyltransferases (UGTs), facilitating renal excretion. The detection of glucuronidated metabolites in urine is a key diagnostic tool for identifying MDA-19 use in forensic and clinical settings [5].
The current understanding of MDA-19’s N-(5-hydroxyhexyl) metabolite is hampered by three critical gaps:
Table 3: Key Research Priorities for the N-(5-hydroxyhexyl) Metabolite
Research Priority | Methodological Approach | Expected Impact |
---|---|---|
Affinity/Efficacy Profiling | Radioligand binding & [³⁵S]GTPγS assays using human CB₂ membranes | Clarify metabolite’s role in net pharmacological activity |
Optimized Detection Assays | Development of monoclonal antibodies targeting hydroxyhexyl moiety | Enhance surveillance of MDA-19 use in forensic populations |
Interspecies Translation Studies | Human neuronal cell lines or CB₂ knock-in mouse models | Validate human relevance of metabolite effects |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: